molecular formula C22H26N2O B11231458 1-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]cyclopentanecarboxamide

1-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B11231458
M. Wt: 334.5 g/mol
InChI Key: KSNGMRYNZOEUJM-UHFFFAOYSA-N
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Description

1-Phenyl-N-[4-(pyrrolidin-1-yl)phenyl]cyclopentanecarboxamide is a synthetic compound that features a cyclopentanecarboxamide core with phenyl and pyrrolidinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]cyclopentanecarboxamide typically involves the following steps:

    Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanone with an amine derivative under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is often introduced through nucleophilic substitution reactions, where a halogenated phenyl derivative reacts with pyrrolidine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-N-[4-(pyrrolidin-1-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl or pyrrolidinyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Phenyl-N-[4-(pyrrolidin-1-yl)phenyl]cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interaction with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol: Shares the pyrrolidinyl and phenyl groups but differs in the core structure.

    4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: Another compound with a pyrrolidinyl and phenyl group, used as a synthetic cathinone.

Uniqueness: 1-Phenyl-N-[4-(pyrrolidin-1-yl)phenyl]cyclopentanecarboxamide is unique due to its cyclopentanecarboxamide core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

1-phenyl-N-(4-pyrrolidin-1-ylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C22H26N2O/c25-21(22(14-4-5-15-22)18-8-2-1-3-9-18)23-19-10-12-20(13-11-19)24-16-6-7-17-24/h1-3,8-13H,4-7,14-17H2,(H,23,25)

InChI Key

KSNGMRYNZOEUJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCCC4

Origin of Product

United States

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